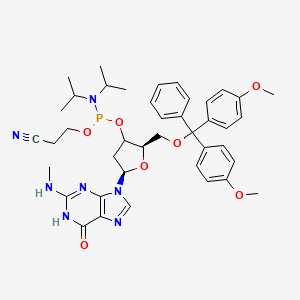
N2-Methyl-DG cep
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl-DG cep, also known as N2-Methyl-2’-deoxyguanosine 3’-CE phosphoramidite, is a chemical compound with the molecular formula C41H50N7O7P and a molecular weight of 783.85 g/mol . It is a white or off-white solid with certain solubility properties. This compound is primarily used in the study of DNA damage and repair mechanisms related to alkylation damage .
Méthodes De Préparation
The synthesis of N2-Methyl-DG cep involves complex chemical reactions and specific conditions. The detailed synthetic routes and reaction conditions are often protected by intellectual property rights and may require consultation of scientific literature or patents . Generally, the synthesis involves the use of phosphoramidite chemistry, where the N2 position of deoxyguanosine is methylated . Industrial production methods are not widely disclosed due to the proprietary nature of the processes.
Analyse Des Réactions Chimiques
N2-Methyl-DG cep undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxo derivatives, while reduction can yield deoxy derivatives .
Applications De Recherche Scientifique
N2-Methyl-DG cep is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
DNA Damage and Repair Studies: It is used to study the mechanisms of DNA damage and repair, particularly related to alkylation damage.
Mutagenesis Studies: It helps in understanding the mutagenic effects of alkylating agents on DNA.
Epigenetic Research: It is used to investigate the role of DNA methylation in gene expression and regulation.
Drug Development: It serves as a model compound for developing drugs targeting DNA repair pathways.
Mécanisme D'action
The mechanism of action of N2-Methyl-DG cep involves its incorporation into DNA, where it mimics the natural nucleoside deoxyguanosine. The methylation at the N2 position alters the hydrogen bonding and base-pairing interactions, leading to miscoding and mutagenicity . This compound is primarily used to study the effects of alkylation damage on DNA and the subsequent repair mechanisms. The molecular targets include DNA polymerases and repair enzymes such as AlkB .
Comparaison Avec Des Composés Similaires
N2-Methyl-DG cep can be compared with other similar compounds, such as:
N2-Ethyl-DG: Similar to this compound but with an ethyl group instead of a methyl group.
N2-Benzyl-DG: Contains a benzyl group at the N2 position.
N2-Isobutyl-DG: Contains an isobutyl group at the N2 position.
These compounds are used to probe the steric requirements at the N2 position of deoxyguanosine in various applications. This compound is unique due to its specific methylation, which provides insights into the effects of small alkyl groups on DNA structure and function .
Propriétés
Formule moléculaire |
C41H50N7O7P |
|---|---|
Poids moléculaire |
783.9 g/mol |
Nom IUPAC |
3-[[(2R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(methylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H50N7O7P/c1-27(2)48(28(3)4)56(53-23-11-22-42)55-34-24-36(47-26-44-37-38(47)45-40(43-5)46-39(37)49)54-35(34)25-52-41(29-12-9-8-10-13-29,30-14-18-32(50-6)19-15-30)31-16-20-33(51-7)21-17-31/h8-10,12-21,26-28,34-36H,11,23-25H2,1-7H3,(H2,43,45,46,49)/t34?,35-,36-,56?/m1/s1 |
Clé InChI |
VTJVYRYTDJTIAW-PALWVQLQSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14123430.png)
![methyl 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123436.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
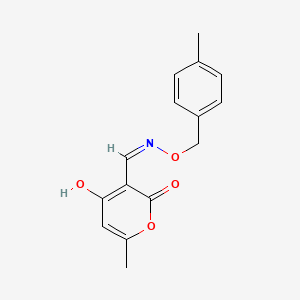
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
![Benzo[b]thiophene, 3-(1-naphthalenyl)-](/img/structure/B14123468.png)
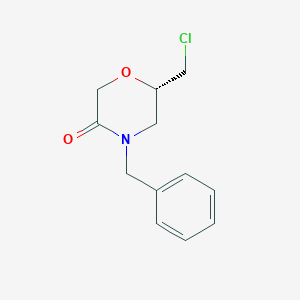
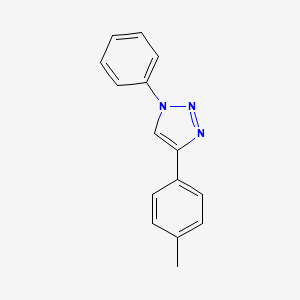
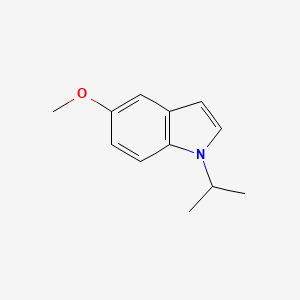
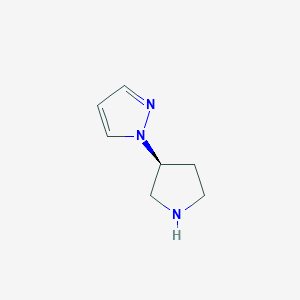
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-Methyl-](/img/structure/B14123497.png)
![2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile](/img/structure/B14123504.png)
![N-(Benzo[d][1,3]dioxol-5-yl)benzothioamide](/img/structure/B14123512.png)
